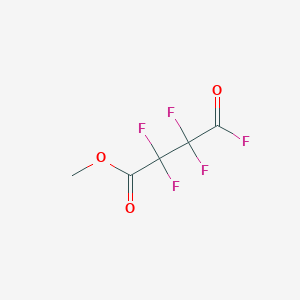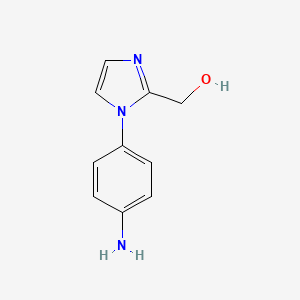
(1-(4-Aminophenyl)-1H-imidazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(4-Aminophenyl)-1H-imidazol-2-yl)methanol is a chemical compound characterized by its unique structure, which includes an imidazole ring fused to a phenyl ring with an amino group at the para position and a hydroxymethyl group at the 2-position of the imidazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Aminophenyl)-1H-imidazol-2-yl)methanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.
Introduction of the Aminophenyl Group: The amino group on the phenyl ring is introduced through nitration followed by reduction. The nitro group is reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Attachment of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a reductive amination reaction, where formaldehyde reacts with the imidazole derivative in the presence of a reducing agent.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: (1-(4-Aminophenyl)-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxymethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
(1-(4-Aminophenyl)-1H-imidazol-2-yl)methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which (1-(4-Aminophenyl)-1H-imidazol-2-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the hydroxymethyl group can participate in hydrogen bonding, influencing the compound's binding affinity and biological activity.
類似化合物との比較
Imidazole derivatives: Similar compounds include imidazole itself and its various substituted derivatives.
Aminophenol derivatives: Compounds such as 4-aminophenol and its derivatives share structural similarities.
Uniqueness: (1-(4-Aminophenyl)-1H-imidazol-2-yl)methanol is unique due to its combination of the imidazole ring and the hydroxymethyl group, which provides distinct chemical and biological properties compared to other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
分子式 |
C10H11N3O |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
[1-(4-aminophenyl)imidazol-2-yl]methanol |
InChI |
InChI=1S/C10H11N3O/c11-8-1-3-9(4-2-8)13-6-5-12-10(13)7-14/h1-6,14H,7,11H2 |
InChIキー |
WNFNISXOGLNDCF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)N2C=CN=C2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


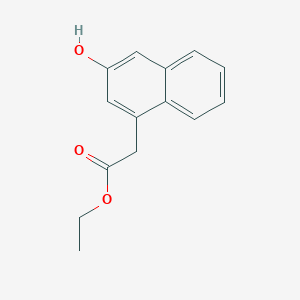
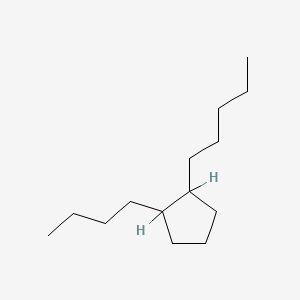
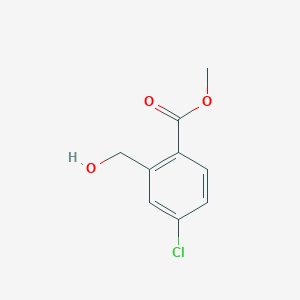
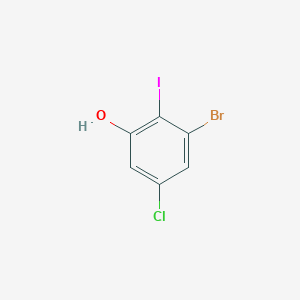
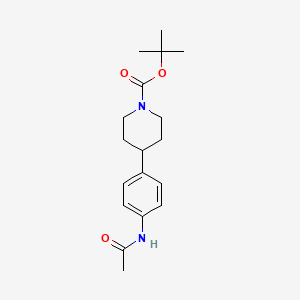

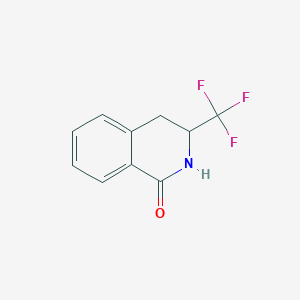
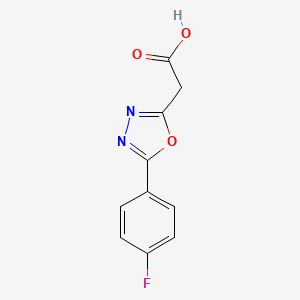
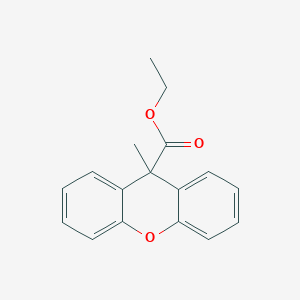
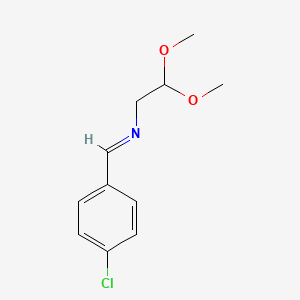

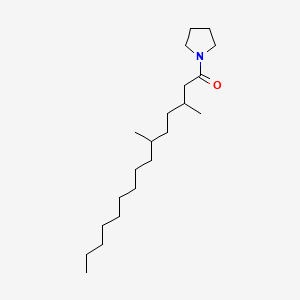
![1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B15365960.png)
